GSK-LSD1 Dihydrochloride

Overview

Description

GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology .

Mechanism of Action

Target of Action

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1 plays a key role in gene expression and carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9 me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

This compound interacts with LSD1 by inhibiting its activity . This inhibition leads to changes in gene expression patterns . It has been found to significantly reduce pro-inflammatory cytokines when severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Biochemical Pathways

The inhibition of LSD1 by this compound affects the NF-κB signaling pathway . LSD1 stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . The inhibition of LSD1 leads to changes in the expression of these genes .

Result of Action

The inhibition of LSD1 by this compound leads to changes in gene expression patterns . This results in the reduction of pro-inflammatory cytokines in severe COVID-19 patients’ PBMCs . It also inhibits the growth of various cancer cell lines .

Action Environment

It’s worth noting that the effectiveness of this compound in reducing pro-inflammatory cytokines was observed in an in-vitro environment .

Biochemical Analysis

Biochemical Properties

GSK-LSD1 Dihydrochloride functions by inhibiting the enzymatic activity of lysine-specific demethylase 1. This enzyme is a member of the flavin adenine dinucleotide-dependent amine oxidase family and is involved in the demethylation of lysine residues on histone proteins, specifically histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting lysine-specific demethylase 1, this compound disrupts the demethylation process, leading to alterations in gene expression. The compound exhibits high selectivity for lysine-specific demethylase 1 over closely related enzymes such as lysine-specific demethylase 2, monoamine oxidase A, and monoamine oxidase B .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines, the compound inhibits cell proliferation and induces differentiation . It also affects cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to a reduction in the expression of pro-inflammatory cytokines . Additionally, this compound influences gene expression by altering the methylation status of histone proteins, thereby impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of lysine-specific demethylase 1, where it inhibits the enzyme’s catalytic activity . This inhibition prevents the demethylation of histone H3 at lysine 4 and lysine 9, leading to changes in chromatin structure and gene expression . The compound also disrupts protein-protein interactions involving lysine-specific demethylase 1, such as those with the CoREST and nucleosome remodeling and deacetylase complexes, further influencing gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity against lysine-specific demethylase 1 over extended periods . Long-term studies have shown that this compound can lead to sustained changes in gene expression and cellular function, with potential implications for cancer therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits lysine-specific demethylase 1 activity and induces anti-tumor effects without significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the demethylation of histone proteins. The compound interacts with enzymes such as lysine-specific demethylase 1 and cofactors like flavin adenine dinucleotide . By inhibiting lysine-specific demethylase 1, this compound affects metabolic flux and the levels of metabolites involved in gene regulation and cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its binding to lysine-specific demethylase 1 and other cellular components . These interactions play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells.

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its inhibitory effects on lysine-specific demethylase 1 . The compound’s activity is influenced by its subcellular localization, as it targets histone proteins and other nuclear substrates involved in gene regulation . Post-translational modifications and targeting signals may also direct this compound to specific nuclear compartments, enhancing its therapeutic potential .

Preparation Methods

The synthesis of GSK-LSD1 Dihydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a cyclopropylamine intermediate, which is then coupled with a piperidine derivative to form the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered biological activities .

Scientific Research Applications

GSK-LSD1 Dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a chemical probe to study the role of LSD1 in various biological processes.

Biology: In cell biology, this compound is used to study the role of LSD1 in cell differentiation, proliferation, and apoptosis.

Medicine: This compound has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to conventional therapies.

Comparison with Similar Compounds

GSK-LSD1 Dihydrochloride is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

GSK2879552: Another selective and irreversible LSD1 inhibitor with potential anticancer activity.

ORY-1001: A potent LSD1 inhibitor used in clinical trials for the treatment of acute myeloid leukemia.

IMG-7289: An LSD1 inhibitor with therapeutic potential in myelofibrosis and other hematological disorders.

These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its high selectivity for LSD1 over other closely related enzymes, such as LSD2 and monoamine oxidases MAO-A and MAO-B .

Biological Activity

GSK-LSD1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation and cancer progression. This article explores the biological activity of GSK-LSD1, focusing on its mechanisms, effects on various cancer types, and potential clinical applications.

Overview of GSK-LSD1

GSK-LSD1 is characterized by its high potency (IC50 = 16 nM) and selectivity (over 1000-fold) for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-A and MAO-B) . This selectivity makes it a valuable tool for studying the role of LSD1 in cancer biology.

LSD1 functions primarily as a histone demethylase, specifically targeting methylated lysine residues on histone proteins, which leads to transcriptional repression. By inhibiting LSD1, GSK-LSD1 induces changes in gene expression that can promote differentiation and inhibit proliferation in cancer cells .

In Vitro Studies

GSK-LSD1 has demonstrated significant biological activity across various cancer cell lines:

- Breast Cancer : In studies involving MCF-7 and MDA-MB-468 breast cancer cells, GSK-LSD1 treatment enhanced the efficacy of doxorubicin, a common chemotherapeutic agent. Pre-treatment with GSK-LSD1 resulted in a notable decrease in cell proliferation when combined with doxorubicin .

- Hepatocellular Carcinoma (HCC) : Research indicated that GSK-LSD1 could suppress growth in HCC cell lines by modulating the expression of genes involved in cell cycle regulation. In vivo studies using patient-derived xenograft models showed that GSK-LSD1 effectively inhibited tumor growth .

- Small Cell Lung Carcinoma (SCLC) : A proliferation screen revealed that SCLC cell lines exhibited sensitivity to GSK-LSD1, suggesting its potential as a therapeutic option for this aggressive cancer type .

In Vivo Studies

In vivo experiments have shown that GSK-LSD1 can reduce tumor burden in xenograft models; however, tumor regrowth was observed after initial treatment periods. This highlights the need for combination therapies to enhance long-term efficacy .

Case Studies

Several case studies have underscored the potential of GSK-LSD1 in clinical settings:

- Acute Myeloid Leukemia (AML) : In AML patient-derived samples, treatment with GSK2879552 (a related compound) led to significant inhibition of blast colony formation, indicating its effectiveness against primary leukemia cells .

- Glioblastoma : In models of glioblastoma stem cells (GSCs), GSK-LSD1 was shown to affect cell viability across various molecular subtypes, suggesting broad applicability in treating diverse glioblastoma cases .

Summary of Findings

The following table summarizes key findings regarding the biological activity of GSK-LSD1:

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Breast Cancer | Enhanced doxorubicin efficacy | Induction of differentiation and apoptosis |

| Hepatocellular Carcinoma | Suppressed cell proliferation | Modulation of growth-regulatory gene expression |

| Small Cell Lung Carcinoma | Significant growth inhibition | Targeting epigenetic dysregulation |

| Acute Myeloid Leukemia | Reduced blast colony formation | Direct inhibition of leukemic cell proliferation |

| Glioblastoma | Affected viability across subtypes | Broad inhibition of stem cell-like properties |

Properties

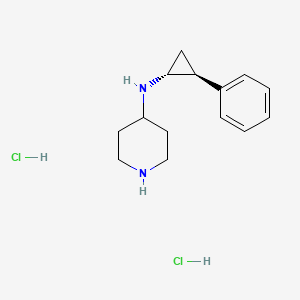

IUPAC Name |

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-WICJZZOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.